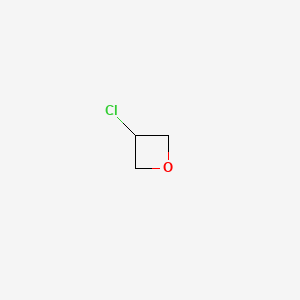

3-Chlorooxetane

Description

BenchChem offers high-quality 3-Chlorooxetane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chlorooxetane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chlorooxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClO/c4-3-1-5-2-3/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHXMBKTYQFGDQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50598801 | |

| Record name | 3-Chlorooxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4741-80-4 | |

| Record name | 3-Chlorooxetane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4741-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chlorooxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxetane, 3-chloro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Chlorooxetane (CAS: 4741-80-4): A Technical Guide for Chemical Researchers and Drug Development Professionals

Foreword: Unlocking the Potential of a Strained Ring System

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can favorably modulate the physicochemical and pharmacokinetic properties of drug candidates is perpetual. Among the array of small, strained heterocyclic systems, oxetanes have emerged as particularly valuable motifs.[1] Their unique combination of polarity, metabolic stability, and three-dimensional character offers a compelling alternative to more traditional functional groups. This guide focuses on a key derivative, 3-chlorooxetane (CAS: 4741-80-4), a versatile building block whose reactivity and synthetic potential are of significant interest to researchers in drug discovery and development. This document aims to provide an in-depth technical overview, from synthesis and characterization to reactivity and application, grounded in established scientific principles and practical insights.

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of a chemical entity is the cornerstone of its effective application. Herein, we present the key physicochemical and spectroscopic data for 3-chlorooxetane.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 4741-80-4 | N/A |

| Molecular Formula | C₃H₅ClO | N/A |

| Molecular Weight | 92.52 g/mol | N/A |

| Boiling Point | 134 °C | N/A |

| Density | 1.19 g/cm³ | N/A |

| Flash Point | 44 °C | N/A |

Spectroscopic Data

Spectroscopic analysis is indispensable for the unambiguous identification and characterization of 3-chlorooxetane.

Infrared (IR) Spectroscopy: The IR spectrum of 3-chlorooxetane exhibits characteristic peaks corresponding to its functional groups. Key absorptions include C-H stretching and the C-O-C stretching of the oxetane ring.

Mass Spectrometry (MS): The mass spectrum of 3-chlorooxetane will show a characteristic isotopic pattern for a molecule containing one chlorine atom, with the M+ and M+2 peaks in an approximate 3:1 ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a publicly available, detailed analysis of the ¹H and ¹³C NMR spectra of 3-chlorooxetane is not readily found in the searched literature, the expected chemical shifts and coupling patterns can be predicted based on the structure and data from analogous compounds. The proton NMR spectrum would be expected to show complex second-order coupling effects due to the constrained four-membered ring. The carbon NMR would show distinct signals for the carbon bearing the chlorine and the two equivalent methylene carbons of the oxetane ring.

Synthesis of 3-Chlorooxetane: A Practical Approach

The synthesis of 3-chlorooxetane can be approached from its corresponding alcohol, oxetan-3-ol. A common and effective method for the conversion of alcohols to chlorides is the use of a chlorinating agent such as thionyl chloride or an Appel-type reaction.

Proposed Synthetic Pathway from Oxetan-3-ol

The most direct route to 3-chlorooxetane is the chlorination of oxetan-3-ol. Oxetan-3-ol can be synthesized from readily available starting materials like epichlorohydrin.[2][3]

Diagram: Synthetic Pathway to 3-Chlorooxetane

Caption: Proposed synthesis of 3-Chlorooxetane from Epichlorohydrin via Oxetan-3-ol.

Detailed Experimental Protocol: Chlorination of Oxetan-3-ol (Proposed)

This protocol is a generalized procedure based on standard organic chemistry transformations for the conversion of secondary alcohols to chlorides.

Materials:

-

Oxetan-3-ol

-

Thionyl chloride (SOCl₂)

-

Pyridine (or another suitable base)

-

Anhydrous diethyl ether (or other suitable aprotic solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve oxetan-3-ol in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred solution via the dropping funnel.

-

After the addition is complete, add pyridine dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation to afford 3-chlorooxetane.

Reactivity and Mechanistic Considerations

The reactivity of 3-chlorooxetane is dominated by the inherent ring strain of the oxetane and the presence of a good leaving group (chloride). This makes it susceptible to nucleophilic attack, leading to ring-opening reactions.

Nucleophilic Ring-Opening Reactions

The strained four-membered ring of 3-chlorooxetane is prone to cleavage by a variety of nucleophiles. The regioselectivity of the attack is a key consideration. Under basic or neutral conditions, an Sₙ2-type mechanism is expected, with the nucleophile attacking one of the methylene carbons adjacent to the oxygen atom, leading to the opening of the oxetane ring.

Diagram: Nucleophilic Ring-Opening of 3-Chlorooxetane

Caption: General mechanism of nucleophilic ring-opening of 3-chlorooxetane.

Reaction with Organometallic Reagents

Grignard reagents and other organometallics are potent nucleophiles that can react with oxetanes.[4][5][6] The reaction of 3-chlorooxetane with a Grignard reagent (R-MgX) is expected to proceed via nucleophilic attack on a carbon of the oxetane ring. Steric hindrance will likely direct the attack to the less substituted methylene carbon.[7] This would result in a ring-opened product with a new carbon-carbon bond.

Lewis Acid-Catalyzed Reactions

Lewis acids can activate the oxetane ring by coordinating to the oxygen atom, making the ring more susceptible to nucleophilic attack, even by weaker nucleophiles.[8] This activation can facilitate ring-opening reactions under milder conditions. The regioselectivity in these reactions can be influenced by the nature of the Lewis acid and the nucleophile.

Applications in Drug Discovery and Development

The incorporation of the oxetane moiety into drug candidates has been shown to improve properties such as aqueous solubility, metabolic stability, and lipophilicity.[1] 3-Chlorooxetane serves as a valuable precursor for the introduction of functionalized oxetane rings into target molecules.

While specific, publicly disclosed examples of 3-chlorooxetane as a direct intermediate in the synthesis of a marketed drug were not prominently found in the conducted searches, its potential is evident from the numerous patents involving oxetane derivatives in pharmaceutical compositions.[9] Its utility lies in its ability to be transformed into a variety of 3-substituted oxetanes through nucleophilic displacement of the chloride, thereby providing access to a diverse range of building blocks for medicinal chemistry campaigns.

Safety and Handling

As a chlorinated organic compound and a strained cyclic ether, 3-chlorooxetane should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory. It is a flammable liquid and should be stored away from heat and ignition sources.[10] For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-Chlorooxetane is a valuable and reactive building block with significant potential in organic synthesis and medicinal chemistry. Its strained ring system and the presence of a reactive chloride handle allow for a variety of chemical transformations, primarily through nucleophilic ring-opening and substitution reactions. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers aiming to leverage its unique properties in the design and development of novel chemical entities and pharmaceutical agents.

References

-

Atlantis Press. (n.d.). Study on Synthesis Of Oxetan-3-ol Tianxiang Xu1,a, Xiao Leng1,b, Shuangping Huang1, c and Xiaoji Wang*. Retrieved from [Link]

-

Collection of Czechoslovak Chemical Communications. (n.d.). One-Step Conversion of Oxetane-Fused to 1,3-Oxazine-Fused Steroids. Retrieved from [Link]

-

Atlantis Press. (n.d.). Study on Synthesis Of Oxetan-3-ol Tianxiang Xu1,a, Xiao Leng1,b, Shuangping Huang1, c and Xiaoji Wang*. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of oxetan-3-ones. Retrieved from [Link]

-

RSC Publishing. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Study on Synthesis Of Oxetan-3-ol. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

-

BYJU'S. (n.d.). Grignard Reaction Mechanism. Retrieved from [Link]

-

ChemConnections. (n.d.). 13C NMR Spectroscopy 1H and 13C NMR compared. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 3-hydroxy oxetane compound.

-

YouTube. (2018). Grignard Reaction Mechanism. Retrieved from [Link]

-

ChemRxiv. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Retrieved from [Link]

-

ResearchGate. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of halogenated ethers.

-

Chemistry LibreTexts. (2023). Grignard Reagents. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3,3-disubstituted oxetane building blocks. Retrieved from [Link]

-

ARKAT USA. (n.d.). Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

Chemistry Stack Exchange. (2021). Regioselectivity in the opening of 3-membered heterocycles. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis of 3,5-dichloroalkylbenzene and recovery of 1,3-dichlorobenzene.

-

PubMed. (2001). A theoretical examination of the acid-catalyzed and noncatalyzed ring-opening reaction of an oxirane by nucleophilic addition of acetate. Implications to epoxide hydrolases. Retrieved from [Link]

- Google Patents. (n.d.). Novel synthetic pathway to belzutifan.

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

Sources

- 1. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. atlantis-press.com [atlantis-press.com]

- 3. [PDF] Study on Synthesis Of Oxetan-3-ol | Semantic Scholar [semanticscholar.org]

- 4. byjus.com [byjus.com]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN103554064A - Preparation method of 3-hydroxy oxetane compound - Google Patents [patents.google.com]

- 10. CN111925344A - Synthetic method of 3-oxetanone - Google Patents [patents.google.com]

A Senior Application Scientist's Guide to 3-Chlorooxetane: Synthesis, Reactivity, and Application

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The oxetane ring, a four-membered cyclic ether, has emerged from being a synthetic curiosity to a cornerstone motif in modern medicinal chemistry.[1][2] Its unique combination of high polarity, low molecular weight, and a distinct three-dimensional structure allows for the fine-tuning of critical drug-like properties.[1][3] This guide focuses on 3-chlorooxetane, a pivotal building block that serves as a gateway to a diverse array of 3-substituted oxetane derivatives. We will delve into its fundamental properties, spectroscopic signature, synthesis, and characteristic reactivity. By explaining the causality behind its synthetic utility and reaction mechanisms, this document aims to provide researchers with the field-proven insights necessary to leverage 3-chlorooxetane in drug discovery and development programs.

Core Properties of 3-Chlorooxetane

3-Chlorooxetane is the foundational reagent for introducing the valuable oxetan-3-yl moiety into target molecules. Its formal IUPAC name is 3-chlorooxetane .[4] Understanding its basic physicochemical properties is the first step in its effective application.

| Property | Value | Source |

| IUPAC Name | 3-chlorooxetane | [4] |

| CAS Number | 4741-80-4 | [4][5][6] |

| Molecular Formula | C₃H₅ClO | [4][5] |

| Molecular Weight | 92.52 g/mol | [4][5] |

| Boiling Point | 134 °C | [6][7] |

| Density | 1.19 g/cm³ | [6][7] |

| Flash Point | 44 °C | [6][7] |

| SMILES | C1C(O1)Cl | [5][6] |

Spectroscopic Characterization

A thorough understanding of the spectroscopic signature of 3-chlorooxetane is critical for reaction monitoring and product confirmation.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct multiplets in the region of approximately 4.5-5.0 ppm. The methine proton (CH-Cl) will be the most downfield due to the deshielding effects of both the oxygen and chlorine atoms. The four methylene protons (CH₂) on the ring will be diastereotopic and will likely appear as complex multiplets due to coupling to each other and to the methine proton.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display three unique signals. The carbon bearing the chlorine (C-Cl) will be significantly downfield. The two equivalent methylene carbons (C-O) will appear further upfield.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by the C-O-C stretching vibrations of the ether linkage, typically found in the 1000-1250 cm⁻¹ region. A C-Cl stretching band would also be expected, usually in the 600-800 cm⁻¹ range.

-

Mass Spectrometry (MS): In the mass spectrum, the molecular ion peak (M⁺) will exhibit a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1, which is definitive for a compound containing a single chlorine atom.[4]

Synthesis of 3-Chlorooxetane: A Mechanistic Approach

While various methods exist for the synthesis of oxetanes, a common and reliable route to 3-chlorooxetane involves the chlorination of a readily available precursor, oxetan-3-ol. This transformation highlights a fundamental reaction in organic synthesis: the conversion of an alcohol to an alkyl halide.

Protocol: Chlorination of Oxetan-3-ol

This protocol is based on established methods for the chlorination of secondary alcohols, such as the use of methanesulfonyl chloride in the presence of a base.[8]

-

Reaction Setup: To a solution of oxetan-3-ol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (N₂ or Ar), add a tertiary amine base such as triethylamine (1.2 eq) at 0 °C.

-

Reagent Addition: Slowly add methanesulfonyl chloride (1.1 eq) to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography to yield pure 3-chlorooxetane.

Causality and Experimental Rationale

-

Choice of Reagent: Methanesulfonyl chloride (MsCl) is chosen to convert the hydroxyl group into a good leaving group (mesylate). The in-situ formation of the mesylate is key. The chloride ion, generated from the triethylamine hydrochloride salt, then acts as a nucleophile.

-

Role of the Base: Triethylamine serves two purposes: it neutralizes the HCl generated during the reaction, driving the equilibrium forward, and it facilitates the formation of the mesylate intermediate.

-

Mechanism: The reaction proceeds via an S_N2 mechanism. The hydroxyl group of oxetan-3-ol attacks the sulfonyl chloride, forming a mesylate intermediate. The chloride ion, present from the triethylamine hydrochloride salt, then attacks the carbon atom, displacing the mesylate group with an inversion of stereochemistry (if a chiral center were present).

Diagram: Synthetic Workflow for 3-Chlorooxetane

Caption: Concerted S_N2 mechanism for the substitution of 3-chlorooxetane.

Ring-Opening Reactions

While the oxetane ring is more stable than an epoxide, it is still strained and can be opened under certain conditions. [9]

-

Mechanism: Ring-opening is favored by either highly potent nucleophiles or by acidic conditions that protonate the ring oxygen, making the ring more susceptible to nucleophilic attack. [10]The regioselectivity of the attack (at the C2/C4 vs. the C3 position) is governed by a combination of steric hindrance and electronic effects. Strong nucleophiles tend to attack the less sterically hindered C2/C4 positions. [10]

Application in Drug Discovery

The incorporation of the oxetane motif is a validated strategy in medicinal chemistry to enhance the properties of drug candidates. [2][3]3-Chlorooxetane is a key enabler of this strategy.

-

Improving Physicochemical Properties: Replacing moieties like a gem-dimethyl group with an oxetane can significantly improve aqueous solubility and reduce lipophilicity without introducing a metabolic liability. [1]This is a crucial optimization step in moving a lead compound forward.

-

Metabolic Stability: The oxetane ring is generally stable to metabolic degradation by cytochrome P450 enzymes, making it an attractive feature to block metabolically weak spots in a molecule. [1][3]* Bioisosterism: 3,3-disubstituted oxetanes, readily accessible from 3-chlorooxetane derivatives, are excellent bioisosteres for carbonyl and gem-dimethyl groups. [1]This allows chemists to modulate conformation and polarity while maintaining or improving biological activity.

Safety and Handling

As with any reactive chemical, proper handling of 3-chlorooxetane is paramount.

-

Hazards: 3-Chlorooxetane is a flammable liquid and vapor. It can cause skin and serious eye irritation. Inhalation may cause respiratory irritation. [11][12][13]* Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. [14]Use non-sparking tools and take precautionary measures against static discharge. [13]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. [11][14]Recommended storage temperature is often 2-8 °C. [11][15]

Conclusion

3-Chlorooxetane is more than just a simple alkyl halide; it is a highly valuable and versatile building block for modern drug discovery. Its well-defined reactivity, primarily through the S_N2 pathway, provides a reliable and efficient entry point to a vast chemical space of 3-substituted oxetanes. By understanding the principles of its synthesis, reactivity, and application, researchers can effectively utilize this reagent to engineer molecules with improved pharmacokinetic and pharmacodynamic profiles, ultimately accelerating the development of new therapeutics.

References

-

Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]

-

Wuitschik, G., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

-

Krasavin, M. (2019). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Publishing. [Link]

-

Gant, T. G. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed. [Link]

-

Howell, J., et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis Online. [Link]

-

PubChem. (n.d.). 3-Chlorooxetane. National Center for Biotechnology Information. [Link]

-

CHEMICAL POINT. (n.d.). 3-Chlorooxetane. [Link]

-

CHEMICAL POINT. (n.d.). 3-Chlorooxetane (German). [Link]

-

P&S Chemicals. (n.d.). 3-Chlorooxetane. [Link]

-

PubChem. (n.d.). 3-Chlorohexane. National Center for Biotechnology Information. [Link]

-

Fisher Scientific. (n.d.). Safety Data Sheet - 1-Chloropentane. [Link]

-

Carreira, E. M., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. [Link]

-

Beilstein Journals. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. [Link]

-

University of Calgary. (n.d.). Nucleophilic substitution and elimination of alkyl halides. Chem.ucalgary.ca. [Link]

-

Wuitschik, G., et al. (2023). Oxetanes in Drug Discovery Campaigns. National Center for Biotechnology Information. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. 3-Chlorooxetane | C3H5ClO | CID 19433434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4741-80-4|3-Chlorooxetane|BLD Pharm [bldpharm.com]

- 6. 3-Chlorooxetane CAS#: 4741-80-4 [m.chemicalbook.com]

- 7. 3-Chlorooxetane CAS#: 4741-80-4 [amp.chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 10. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]

- 11. chemicalpoint.eu [chemicalpoint.eu]

- 12. 3-Chlorohexane | C6H13Cl | CID 33016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.de [fishersci.de]

- 15. chemicalpoint.eu [chemicalpoint.eu]

3-Chlorooxetane: A Technical Guide for Advanced Chemical Research

Abstract

This guide provides an in-depth technical overview of 3-chlorooxetane, a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. We will cover its fundamental chemical and physical properties, established synthesis protocols, key reaction mechanisms, and its strategic application in drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this strained ring system.

Core Chemical and Physical Properties

3-Chlorooxetane is a cyclic ether distinguished by a four-membered ring containing an oxygen atom and a chlorine substituent at the 3-position. This structure imparts significant ring strain, making it a reactive and versatile intermediate.[1] Its core identifiers and physical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₃H₅ClO | [2][3] |

| Molecular Weight | 92.52 g/mol | [2][3][4] |

| CAS Number | 4741-80-4 | [2][3][4][5] |

| IUPAC Name | 3-chlorooxetane | [2] |

| Appearance | Liquid | [5] |

| Boiling Point | 134 °C | [4] |

| Density | 1.19 g/cm³ | [4] |

| Flash Point | 44 °C | [4] |

| Storage Temperature | 2 - 8 °C | [5][6] |

Synthesis and Mechanistic Considerations

The synthesis of functionalized oxetanes is a field of active research. While multiple routes to the oxetane core exist, the chlorination of a precursor alcohol is a direct method.

Example Synthesis: Chlorination of 3-Phenyloxetan-3-ol

A reported method for generating a 3-chlorooxetane involves the treatment of a 3-aryloxetan-3-ol with methanesulfonyl chloride and triethylamine.[7] This transformation proceeds via the formation of a mesylate intermediate, which is then displaced by the chloride ion.

Experimental Protocol:

-

To a solution of 3-phenyloxetan-3-ol in a suitable aprotic solvent (e.g., dichloromethane), add triethylamine at 0 °C.

-

Slowly add methanesulfonyl chloride to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to 55 °C until the reaction is complete (monitored by TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer, concentrate under reduced pressure, and purify the crude product via column chromatography to yield the desired 3-chlorooxetane.

Causality Insight: The use of methanesulfonyl chloride converts the hydroxyl group into a good leaving group (mesylate). Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. The subsequent nucleophilic attack by chloride (present from the triethylamine hydrochloride salt or added externally) results in the final product.

Key Reactions: Nucleophilic Substitution

The high ring strain and the presence of a good leaving group (chloride) make 3-chlorooxetane an excellent electrophile for nucleophilic substitution reactions. This reactivity is the cornerstone of its utility as a synthetic building block. The reaction typically proceeds via an Sₙ2 mechanism, where a nucleophile attacks the carbon atom bearing the chlorine, leading to inversion of stereochemistry if the carbon is chiral.[8][9]

General Reaction Workflow

The diagram below illustrates the general workflow for the nucleophilic substitution of 3-chlorooxetane.

Caption: Sₙ2 reaction workflow for 3-chlorooxetane.

Mechanistic Insight: The Sₙ2 pathway is favored due to the relatively unhindered nature of the electrophilic carbon atom.[9] The choice of solvent is critical; polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are often preferred as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus enhancing its reactivity.

Applications in Drug Discovery and Medicinal Chemistry

The oxetane motif has gained immense popularity in medicinal chemistry in recent years.[7] Its incorporation into drug candidates can lead to significant improvements in physicochemical properties.

Role of the Oxetane Ring:

-

Solubility Enhancement: The polar oxygen atom of the oxetane ring can act as a hydrogen bond acceptor, often improving the aqueous solubility of a parent molecule.[10]

-

Metabolic Stability: Oxetanes can serve as metabolically stable bioisosteres for more labile groups, such as gem-dimethyl or carbonyl groups.[1][7] This can block sites of metabolic oxidation, leading to improved pharmacokinetic profiles.

-

Improved Physicochemical Properties: The introduction of the rigid, three-dimensional oxetane scaffold can reduce planarity and lipophilicity, which are desirable attributes for modern drug candidates.[7]

3-Chlorooxetane serves as a key starting material for introducing this valuable motif. By reacting it with various nucleophiles (e.g., amines, phenols, thiols) present on a core drug scaffold, medicinal chemists can rapidly generate libraries of novel analogues with potentially superior properties.[11]

Safety, Handling, and Storage

As with all reactive chemical reagents, proper handling of 3-chlorooxetane is paramount.

-

Hazards: 3-Chlorooxetane is a flammable liquid and vapor. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[5][12]

-

Handling: Work in a well-ventilated area, preferably in a chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[13][14] Use non-sparking tools and take precautionary measures against static discharge.[14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[5][14] Recommended storage is at refrigerator temperatures (2-8 °C).[5][6]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[13]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

References

-

3-Chlorooxetane | C3H5ClO | CID 19433434. PubChem, National Institutes of Health.[Link]

-

3-Chlorooxetane. CHEMICAL POINT.[Link]

-

3-Chlorooxetane. CHEMICAL POINT (German).[Link]

-

3-Chlorohexane. NIST WebBook, National Institute of Standards and Technology.[Link]

-

3-Chlorohexane. NIST WebBook.[Link]

-

(R)-3-chloro-2-methylhexane will undergo a nucleophilic substitution reaction. brainly.com.[Link]

-

SAFETY DATA SHEET. Fisher Scientific.[Link]

-

3-Chlorohexane | C6H13Cl | CID 33016. PubChem, National Institutes of Health.[Link]

-

Chemical Properties of 3-Chlorohexane (CAS 2346-81-8). Cheméo.[Link]

-

Solved (R)-3-chloro-2-methylhexane may undergo a. Chegg.com.[Link]

-

3-Chlorooctane | C8H17Cl | CID 33575. PubChem, National Institutes of Health.[Link]

-

Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications, Chemical Reviews.[Link]

-

nucleophilic substitution and elimination of alkyl halides. University of Calgary.[Link]

-

Nucleophilic Substitution Reactions (3) - SN1. YouTube.[Link]

-

Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals.[Link]

-

8.5: Mechanisms of Nucleophilic Substitution Reactions. Chemistry LibreTexts.[Link]

-

SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Connect Journals.[Link]

Sources

- 1. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 2. 3-Chlorooxetane | C3H5ClO | CID 19433434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4741-80-4|3-Chlorooxetane|BLD Pharm [bldpharm.com]

- 4. 3-Chlorooxetane CAS#: 4741-80-4 [amp.chemicalbook.com]

- 5. chemicalpoint.eu [chemicalpoint.eu]

- 6. chemicalpoint.eu [chemicalpoint.eu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. brainly.com [brainly.com]

- 9. NUCLEOPHILIC SUBSTITUTION [research.cm.utexas.edu]

- 10. connectjournals.com [connectjournals.com]

- 11. cas 4741-80-4|| where to buy 3-Chlorooxetane [english.chemenu.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.de [fishersci.de]

An In-Depth Technical Guide to the Physical and Chemical Properties of 3-Chlorooxetane

Distribution: For Research, Scientific, and Drug Development Professionals

Abstract

3-Chlorooxetane is a strained, four-membered heterocyclic compound that has emerged as a valuable building block in modern organic synthesis and medicinal chemistry. Its unique combination of a reactive chlorine substituent and a strained ether ring imparts a versatile chemical profile, enabling its use as a precursor for a diverse array of 3-substituted oxetanes. This guide provides a comprehensive examination of the core physical and chemical properties of 3-Chlorooxetane, offering field-proven insights into its handling, reactivity, and application. We will delve into its structural and spectroscopic data, explore its characteristic chemical transformations with mechanistic justifications, and provide a detailed, self-validating experimental protocol for a key synthetic application.

Introduction: The Strategic Value of the Oxetane Motif

The oxetane ring, once considered a synthetic curiosity, is now a privileged scaffold in drug discovery.[1] Its incorporation into lead compounds can significantly enhance physicochemical properties. Functioning as a polar, metabolically stable, and three-dimensional bioisostere for gem-dimethyl or carbonyl groups, the oxetane moiety can improve aqueous solubility, reduce lipophilicity, and modulate metabolic pathways without introducing liabilities.[2][3] 3-Chlorooxetane (C₃H₅ClO) serves as a critical gateway to this chemical space, providing a reactive handle for introducing a wide range of functionalities at the 3-position. Understanding its fundamental properties is therefore paramount for its effective utilization.

Core Physical and Spectroscopic Profile

Precise knowledge of a reagent's physical and spectral properties is fundamental to its successful application in a laboratory setting. These parameters govern storage, handling, reaction setup, and analytical monitoring.

Physical Properties

3-Chlorooxetane is a liquid at room temperature with a distinct set of physical characteristics that necessitate careful handling, particularly regarding its storage temperature and volatility.

| Property | Value | Source(s) |

| CAS Number | 4741-80-4 | [4][5] |

| Molecular Formula | C₃H₅ClO | [4] |

| Molecular Weight | 92.52 g/mol | [4][5] |

| Physical Form | Liquid | [5] |

| Boiling Point | 134 °C | [5] |

| Density | 1.19 g/cm³ | [5] |

| Flash Point | 44 °C | [5] |

| Storage Temperature | 2 - 8 °C | [5] |

Solubility Insights: While extensive quantitative solubility data is not widely published, the molecular structure of 3-chlorooxetane—a small, polar cyclic ether with a halogen substituent—allows for reliable predictions. It is expected to have limited solubility in water and high miscibility with a range of common organic solvents, including alcohols (methanol, ethanol), ethers (diethyl ether, THF), chlorinated solvents (dichloromethane, chloroform), and polar aprotic solvents (DMF, DMSO).[6] This profile is crucial for selecting appropriate solvent systems for reactions and purifications.

Spectroscopic Signature

Spectroscopic analysis provides an unambiguous confirmation of molecular structure and purity. The following is an expert analysis of the expected spectral data for 3-Chlorooxetane.

The proton NMR spectrum of 3-chlorooxetane is anticipated to be distinctive, reflecting the symmetry of the molecule.

-

δ ~ 4.9 - 5.1 ppm (quintet, 1H): This signal corresponds to the single proton on the carbon bearing the chlorine atom (CH-Cl). The downfield shift is due to the strong deshielding effects of both the adjacent oxygen and the electronegative chlorine atom.[1][7] The multiplicity is a quintet due to coupling with the four neighboring protons on the two CH₂ groups.

-

δ ~ 4.7 - 4.9 ppm (t, 4H): These signals arise from the four equivalent protons of the two methylene (CH₂) groups of the oxetane ring. They are deshielded by the adjacent oxygen atom. The signal appears as a triplet due to coupling with the single methine proton.

The carbon NMR spectrum will display two distinct signals, confirming the molecule's symmetry.

-

δ ~ 75 - 80 ppm: This signal corresponds to the two equivalent methylene carbons (CH₂). Their significant downfield shift is a direct result of being bonded to the highly electronegative ring oxygen.[8][9]

-

δ ~ 55 - 60 ppm: This signal represents the methine carbon (CH-Cl). It is shifted downfield by the attached chlorine atom.[8]

The IR spectrum provides key information about the functional groups present.

-

2850-3000 cm⁻¹ (m): These absorptions are characteristic of C-H stretching vibrations for the sp³-hybridized carbons in the ring.[10]

-

1000-1150 cm⁻¹ (s): A strong band in this region is indicative of the C-O-C asymmetric stretching of the cyclic ether, a hallmark of the oxetane ring.[11]

-

600-800 cm⁻¹ (s): A strong absorption in this range is characteristic of the C-Cl stretching vibration.[10]

Chemical Reactivity and Mechanistic Pathways

The reactivity of 3-chlorooxetane is dominated by the interplay between the strained four-membered ring and the C-Cl bond. This duality allows it to participate in two primary reaction classes: nucleophilic substitution at the C3 carbon and ring-opening reactions.

Figure 1: Primary reaction pathways available to 3-chlorooxetane.

Nucleophilic Substitution (SN2 Pathway)

The most synthetically valuable reaction of 3-chlorooxetane is nucleophilic substitution. The C-Cl bond is activated by the ring strain and the electronegativity of the ring oxygen, making the C3 carbon electrophilic. The chloride ion is a competent leaving group.

Causality of Experimental Choice: This reaction proceeds efficiently via an Sₙ2 mechanism . The choice of a polar aprotic solvent (e.g., DMF, DMSO) is critical. These solvents solvate the counter-ion (e.g., Na⁺) but leave the nucleophile relatively "naked" and highly reactive, accelerating the rate-determining bimolecular step.[12] Due to the steric accessibility of the secondary carbon, a wide range of soft to moderately hard nucleophiles can be employed, including azides, phenoxides, cyanides, and amines.

Ring-Opening Reactions

The inherent ring strain of the oxetane (approx. 25.5 kcal/mol) makes it susceptible to cleavage under specific conditions.[1]

-

Acid-Catalyzed Ring-Opening: In the presence of Lewis or Brønsted acids, the ring oxygen is protonated or coordinated, activating the ring. A weak nucleophile can then attack one of the ring carbons, leading to cleavage.

-

Nucleophile-Induced Ring-Opening: While less common for 3-chlorooxetane compared to substitution, very strong, sterically hindered nucleophiles or harsh basic conditions can promote ring-opening.

For synthetic purposes, conditions are typically optimized to favor the Sₙ2 pathway over ring-opening to preserve the valuable oxetane core.

Application in Medicinal Chemistry and Drug Discovery

3-Chlorooxetane is a key intermediate for synthesizing libraries of 3-substituted oxetanes. These derivatives are then incorporated into larger molecules to fine-tune their pharmacological profiles. For example, replacing a gem-dimethyl group with an oxetane can block metabolic oxidation at that site and improve water solubility, enhancing the pharmacokinetic properties of a drug candidate.[2]

Experimental Protocol: Synthesis of 3-Azidooxetane

This protocol provides a robust, self-validating method for the synthesis of 3-azidooxetane, a versatile intermediate for "click chemistry" or for reduction to 3-aminooxetane.[13]

Objective: To synthesize 3-azidooxetane from 3-chlorooxetane via an Sₙ2 reaction with sodium azide.

Materials & Reagents:

-

3-Chlorooxetane (1.0 eq)

-

Sodium Azide (NaN₃) (1.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Protocol Workflow:

Figure 2: Experimental workflow for the synthesis of 3-azidooxetane.

Step-by-Step Methodology:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), combine 3-chlorooxetane (1.0 eq) and sodium azide (1.5 eq). Add anhydrous DMF (approx. 5-10 mL per gram of 3-chlorooxetane).

-

Causality: Using an excess of sodium azide ensures the reaction goes to completion. Anhydrous DMF is crucial to prevent side reactions and to maximize the nucleophilicity of the azide ion.[12]

-

-

Heating and Monitoring: Equip the flask with a reflux condenser and begin vigorous stirring. Heat the mixture in an oil bath to 65-70 °C.

-

Causality: Moderate heating provides the necessary activation energy for the Sₙ2 reaction without promoting significant decomposition or ring-opening. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-18 hours).

-

-

Aqueous Workup: Once the reaction is complete, cool the flask to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water (approx. 3x the volume of DMF used).

-

Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic extracts.

-

Causality: This step transfers the organic product from the polar DMF/water phase into the organic ether phase, leaving behind the inorganic salts.

-

-

Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and then with brine.

-

Causality: The bicarbonate wash removes any residual acidic impurities, and the brine wash helps to remove bulk water from the organic phase, initiating the drying process.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator.

-

Self-Validation: At this stage, a small sample can be taken for crude NMR analysis to confirm the presence of the desired product.

-

-

Purification: Purify the resulting crude oil by vacuum distillation or flash column chromatography to obtain pure 3-azidooxetane.

Safety and Handling

3-Chlorooxetane is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood. It is listed as causing skin and serious eye irritation, and may cause respiratory irritation.[5] Store in a tightly sealed container in a refrigerator (2-8 °C).

Conclusion

3-Chlorooxetane is a potent and versatile chemical tool. Its well-defined physical properties and predictable reactivity, primarily governed by the Sₙ2 mechanism, make it an indispensable starting material for accessing 3-substituted oxetanes. By understanding the mechanistic principles that dictate its behavior and employing robust, validated protocols, researchers can effectively leverage this compound to advance programs in drug discovery and complex molecule synthesis.

References

-

Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]

-

Wodka, D., & Wasyl, M. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 1324–1373. [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 19433434, 3-Chlorooxetane." PubChem. [Link]

-

Organic Chemistry Data. "NMR Spectroscopy :: 1H NMR Chemical Shifts." [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

-

UCL. "Chemical shifts." [Link]

-

Oregon State University. "13C NMR Chemical Shift." [Link]

-

Oregon State University. "1H NMR Chemical Shift." [Link]

-

IUPAC-NIST Solubilities Database. "3-Chloropentane with Water." [Link]

-

Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. [Link]

-

University of Colorado Boulder. "IR Chart." [Link]

-

Master Organic Chemistry. "IR Absorption Table." [Link]

-

Northern Illinois University. "Typical IR Absorption Frequencies For Common Functional Groups." [Link]

-

Stepan, A. F., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

-

Chemical Point. "3-Chlorooxetane." [Link]

-

Burés, J. (2022). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry. [Link]

Sources

- 1. web.pdx.edu [web.pdx.edu]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 3-Chlorooxetane | C3H5ClO | CID 19433434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4741-80-4|3-Chlorooxetane|BLD Pharm [bldpharm.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. eng.uc.edu [eng.uc.edu]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Click Chemistry [organic-chemistry.org]

Spectroscopic Characterization of 3-Chlorooxetane: A Technical Guide

This guide provides an in-depth analysis of the expected spectroscopic data for 3-chlorooxetane (C₃H₅ClO), a valuable heterocyclic compound in synthetic and medicinal chemistry. Understanding its spectral signature is paramount for researchers in reaction monitoring, quality control, and structural verification. This document will detail the theoretical underpinnings and practical interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights for scientists and drug development professionals.

Introduction to 3-Chlorooxetane and its Spectroscopic Imperative

3-Chlorooxetane is a four-membered heterocyclic ether containing a chlorine substituent. The strained oxetane ring and the presence of an electronegative chlorine atom create a unique electronic environment, making spectroscopic analysis a powerful tool for its unambiguous identification. The inherent ring strain and the influence of the chloro-substituent significantly impact the chemical shifts in NMR spectroscopy, the vibrational frequencies in IR spectroscopy, and the fragmentation patterns in mass spectrometry. A thorough spectroscopic characterization is a self-validating system for confirming the successful synthesis and purity of this important building block.

Molecular Structure of 3-Chlorooxetane

Caption: Predicted ¹H-¹³C correlations for 3-chlorooxetane.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in 3-chlorooxetane. The spectrum will be dominated by absorptions corresponding to C-H, C-O, and C-Cl bond vibrations.

Predicted FT-IR Spectral Data for 3-Chlorooxetane

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2950 - 3000 | C-H stretch (aliphatic) | Medium-Strong |

| ~ 1100 - 1250 | C-O-C stretch (ether) | Strong |

| ~ 900 - 1000 | Oxetane ring breathing | Medium-Strong |

| ~ 650 - 800 | C-Cl stretch | Strong |

Expertise & Experience in Interpretation:

-

C-H Stretching: The absorptions in the 2950-3000 cm⁻¹ region are characteristic of C-H bonds in a saturated aliphatic system.

-

C-O-C Stretching: A strong, prominent band in the 1100-1250 cm⁻¹ region is a hallmark of the C-O-C stretching vibration of the ether functional group within the oxetane ring.

-

Oxetane Ring Breathing: The strained four-membered ring will exhibit a characteristic "ring breathing" vibration, which is expected to appear in the 900-1000 cm⁻¹ range.

-

C-Cl Stretching: A strong absorption in the lower frequency region (650-800 cm⁻¹) is indicative of the C-Cl stretching vibration.

Experimental Protocol for FT-IR:

-

Sample Preparation: For a liquid sample like 3-chlorooxetane, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Instrument Setup: Place the salt plates in the sample holder of an FT-IR spectrometer.

-

Data Acquisition: Record a background spectrum of the empty salt plates. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Analysis: Identify the characteristic absorption bands and compare them with known correlation tables.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of 3-chlorooxetane, which can be used to confirm its elemental composition and aspects of its structure.

Predicted Mass Spectrometry Data for 3-Chlorooxetane

| m/z | Ion | Comments |

| 92/94 | [M]⁺ | Molecular ion peak. The M+2 peak with ~1/3 the intensity of the M peak is characteristic of a single chlorine atom. |

| 57 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 63/65 | [M - C₂H₃]⁺ | Loss of a propene fragment. |

| 49 | [CH₂Cl]⁺ | Chloromethyl cation. |

Note: The molecular weight of 3-chlorooxetane is 92.52 g/mol . [1]The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic M and M+2 peaks.[2]

Expertise & Experience in Interpretation:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) will appear as a doublet at m/z 92 and 94, corresponding to the molecules containing ³⁵Cl and ³⁷Cl, respectively. The relative intensity of these peaks will be approximately 3:1, which is a definitive indicator of the presence of one chlorine atom.

-

Fragmentation Pattern: The fragmentation of the molecular ion will likely involve the loss of the chlorine atom to give a stable oxetanyl cation at m/z 57. Other fragmentation pathways could involve ring opening followed by the loss of small neutral molecules.

Experimental Protocol for Mass Spectrometry (Electron Ionization):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to generate the molecular ion and fragment ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Mass Spectrometry Fragmentation Workflow

Caption: Plausible fragmentation pathways for 3-chlorooxetane in mass spectrometry.

Conclusion

The spectroscopic characterization of 3-chlorooxetane is a critical step in its synthesis and application. This guide has provided a detailed overview of the expected NMR, IR, and MS data, grounded in the fundamental principles of spectroscopy and supported by data from analogous structures. By understanding these spectral signatures, researchers can confidently identify and assess the purity of 3-chlorooxetane, ensuring the integrity of their scientific endeavors. The protocols and interpretations provided herein serve as a valuable resource for both novice and experienced scientists in the fields of chemistry and drug development.

References

-

PubChem. 3-Chlorooxetane. National Center for Biotechnology Information. [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

Chemguide. Mass Spectra - The M+2 Peak. [Link]

-

SpectraBase. 3-Chloro-thietane. Wiley-VCH. [Link]

-

Reich, H. J. ¹³C NMR Chemical Shifts. University of Wisconsin. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

An In-depth Technical Guide on the Reactivity and Stability of the Oxetane Ring in 3-Chlorooxetane

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The oxetane ring, a four-membered cyclic ether, represents a fascinating structural motif in modern chemistry, balancing inherent ring strain with surprising stability under specific conditions.[1][2] This duality has propelled its adoption in medicinal chemistry, where it serves as a valuable bioisostere for gem-dimethyl and carbonyl groups, often enhancing physicochemical properties such as solubility and metabolic stability.[1][3][4][5][6] This guide provides a comprehensive technical analysis of the oxetane ring's reactivity and stability, with a specific focus on 3-chlorooxetane. We will delve into the structural underpinnings of its reactivity, the profound influence of the chloro-substituent, and the diverse reaction pathways it can undertake. This document aims to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize this versatile building block.

The Oxetane Ring: A Union of Strain and Stability

The reactivity of the oxetane ring is intrinsically linked to its structure. The four-membered ring deviates significantly from the ideal tetrahedral bond angles, resulting in substantial ring strain, estimated to be around 25.5 kcal/mol.[3] This value is comparable to that of an epoxide (27.3 kcal/mol) and significantly higher than that of tetrahydrofuran (5.6 kcal/mol), making the oxetane ring susceptible to ring-opening reactions.[3]

The endocyclic C-O-C bond angle of approximately 90.2° and C-C-C angle of about 84.8° create this strain.[1] This strained conformation, however, does not universally equate to instability. The oxetane ring can exhibit remarkable stability, particularly when substituted at the 3-position.[5][6] This stability is attributed to steric hindrance that blocks the trajectory of incoming nucleophiles towards the antibonding orbitals of the C-O bonds.[5]

| Property | Unsubstituted Oxetane |

| Ring Strain Energy | ~25.5 kcal/mol[3] |

| C-O Bond Length | ~1.46 Å[1] |

| C-C Bond Length | ~1.53 Å[1] |

| C-O-C Bond Angle | ~90.2°[1] |

| C-C-C Bond Angle | ~84.8°[1] |

| Table 1: Key Structural Parameters of the Oxetane Ring. |

The puckered conformation of the oxetane ring also plays a role in its reactivity and interactions. While often depicted as planar, X-ray crystallography has revealed a slight puckering, which is influenced by the nature and position of substituents.[3][7]

The Influence of the 3-Chloro Substituent

The introduction of a chlorine atom at the 3-position of the oxetane ring profoundly impacts its electronic and steric landscape, thereby modulating its reactivity and stability.

Electronic Effects

The chlorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I effect).[8][9][10] This effect polarizes the C-Cl bond and, to a lesser extent, the adjacent C-C and C-O bonds within the ring. This polarization increases the electrophilicity of the carbon atoms in the ring, particularly the carbon atom to which the chlorine is attached (C3) and the two carbons adjacent to the oxygen (C2 and C4).

Steric Hindrance

The presence of the chlorine atom at the 3-position provides a degree of steric shielding to the oxetane ring. While not as bulky as a gem-dimethyl group, the chlorine atom can still hinder the approach of nucleophiles, contributing to the overall stability of the ring under certain conditions.

The interplay of these electronic and steric effects dictates the preferred reaction pathways for 3-chlorooxetane, influencing both nucleophilic substitution at the C3 position and the regioselectivity of ring-opening reactions.

Key Reaction Pathways of 3-Chlorooxetane

3-Chlorooxetane can undergo two primary types of reactions: nucleophilic substitution at the C3 position and ring-opening of the oxetane core. The prevailing pathway is highly dependent on the reaction conditions, including the nature of the nucleophile, the presence of acids or bases, and the solvent.

Nucleophilic Substitution at the C3 Position

In this pathway, a nucleophile displaces the chloride ion at the C3 position, leaving the oxetane ring intact. This reaction is a classic example of a nucleophilic substitution reaction.[11][12][13]

3.1.1. Mechanism

The reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks the carbon atom bearing the chlorine from the backside, leading to an inversion of stereochemistry if the carbon is chiral.[11][13] The concerted nature of the SN2 reaction involves the simultaneous formation of the new nucleophile-carbon bond and the breaking of the carbon-chlorine bond.[12]

Caption: SN2 mechanism for nucleophilic substitution.

3.1.2. Experimental Protocol: Synthesis of 3-Azidooxetane

This protocol outlines a representative nucleophilic substitution reaction on 3-chlorooxetane.

Materials:

-

3-Chlorooxetane

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Deionized water

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chlorooxetane (1.0 eq) in DMF.

-

Add sodium azide (1.2 eq) to the solution.

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into deionized water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-azidooxetane.

-

Purify the crude product by column chromatography on silica gel.

Rationale: DMF is a polar aprotic solvent that effectively solvates the sodium cation, leaving the azide anion as a potent nucleophile. Heating the reaction provides the necessary activation energy for the substitution to occur.

Ring-Opening Reactions

The inherent strain of the oxetane ring makes it susceptible to cleavage under various conditions, particularly in the presence of acids or strong nucleophiles.[3][14][15] The regioselectivity of the ring-opening is a critical consideration and is influenced by both steric and electronic factors.[14]

3.2.1. Acid-Catalyzed Ring-Opening

In the presence of a Brønsted or Lewis acid, the oxygen atom of the oxetane ring is protonated or coordinated, respectively. This activation makes the ring significantly more susceptible to nucleophilic attack.[14][16][17]

Mechanism: The protonated oxetane can be attacked by a nucleophile at either C2 or C4. The regioselectivity is governed by the stability of the resulting carbocation-like transition state. Generally, attack occurs at the more substituted carbon atom due to the greater stabilization of the positive charge.

Caption: Role of 3-chlorooxetane in a drug discovery workflow.

Conclusion

3-Chlorooxetane is a valuable and versatile chemical entity that offers a unique combination of reactivity and stability. Its strained four-membered ring is amenable to a variety of transformations, including nucleophilic substitution and ring-opening reactions, providing access to a wide array of functionalized molecules. The electron-withdrawing nature of the chlorine atom further enhances its utility as a synthetic building block. For researchers and professionals in drug development, a thorough understanding of the factors governing the reactivity and stability of the 3-chlorooxetane ring is paramount for its successful application in the design and synthesis of novel therapeutic agents. The insights and protocols provided in this guide serve as a foundational resource for harnessing the full potential of this remarkable heterocyclic system.

References

-

Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in drug discovery: a new tool for the medicinal chemist. Angewandte Chemie International Edition, 49(51), 9052-9067. [Link]

-

Carreira, E. M., & Fessard, T. C. (2014). The oxetane motif in drug discovery. Nature Reviews Drug Discovery, 13(10), 785-786. [Link]

-

Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: recent advances in synthesis, reactivity, and medicinal chemistry. Chemical Reviews, 116(19), 12150-12231. [Link]

-

Kanan, M. W., & Jacobsen, E. N. (2004). Enantioselective ring opening of oxetanes catalyzed by (salen)Cr(III) complexes. Journal of the American Chemical Society, 126(44), 14372-14373. [Link]

-

Toste, F. D., & Toste, F. D. (2003). A mild and general method for the synthesis of oxetanes. Journal of the American Chemical Society, 125(11), 3127-3136. [Link]

-

Braga, A. A. C., & Ujaque, G. (2013). The chemistry of oxetanes. In Topics in Heterocyclic Chemistry (Vol. 33, pp. 1-45). Springer. [Link]

-

PubChem. (n.d.). 3-Chlorooxetane. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

Smith, M. B. (2020). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons. [Link]

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic chemistry. Oxford university press. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 8. benchchem.com [benchchem.com]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. eurochlor.org [eurochlor.org]

- 11. brainly.com [brainly.com]

- 12. gacariyalur.ac.in [gacariyalur.ac.in]

- 13. NUCLEOPHILIC SUBSTITUTION [research.cm.utexas.edu]

- 14. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]

- 15. researchgate.net [researchgate.net]

- 16. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Safe Handling, and Storage of 3-Chlorooxetane

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chlorooxetane is a valuable building block in pharmaceutical and chemical synthesis, prized for its reactive four-membered ring system. However, its utility is matched by its potential hazards, necessitating a thorough understanding of its safe handling, storage, and emergency management. This technical guide provides a comprehensive overview of the safety protocols for 3-Chlorooxetane, grounded in established scientific principles and regulatory standards. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to mitigate risks and ensure a safe laboratory environment. This document delves into the toxicological profile, personal protective equipment (PPE) requirements, firefighting measures, spill and waste management, and material compatibility of 3-Chlorooxetane, offering a holistic approach to its safe utilization.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 3-Chlorooxetane is paramount for its safe handling.

| Property | Value | Source |

| CAS Number | 4741-80-4 | [1] |

| Molecular Formula | C₃H₅ClO | [2] |

| Molecular Weight | 92.52 g/mol | [2] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 134 °C | [4] |

| Melting Point | -60 °C / -76 °F | [3] |

| Flash Point | 44 °C | [4] |

| Density | 1.19 g/cm³ | [4] |

Hazard Identification and GHS Classification

3-Chlorooxetane is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is crucial to be fully aware of these hazards before commencing any work with this compound.

GHS Pictogram:

Signal Word: Warning [2]

Hazard Statements: [2]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [2]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

Toxicological Information: A Call for Caution

Personal Protective Equipment (PPE): The First Line of Defense

The use of appropriate Personal Protective Equipment is non-negotiable when handling 3-Chlorooxetane. The following PPE is mandatory to prevent exposure:

-

Eye and Face Protection: Chemical safety goggles are the minimum requirement. In situations where splashing is a significant risk, a face shield should be worn in addition to goggles.[3]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves are essential. Given the chlorinated nature of the compound, gloves made of materials such as Viton®, nitrile rubber, or neoprene should be considered. Always inspect gloves for any signs of degradation or perforation before use.[3]

-

Lab Coat: A flame-resistant lab coat should be worn at all times to protect against splashes and spills.

-

Clothing: Long pants and closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.

-

-

Respiratory Protection: Work with 3-Chlorooxetane should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3] If there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

Safe Handling and Engineering Controls

Adherence to strict handling procedures and the use of appropriate engineering controls are critical for minimizing the risk of exposure to 3-Chlorooxetane.

Engineering Controls

-

Ventilation: All work with 3-Chlorooxetane must be performed in a well-ventilated area. A certified chemical fume hood is the most effective engineering control for preventing the inhalation of vapors.[3][5]

-

Safety Showers and Eyewash Stations: These should be readily accessible in the immediate work area and tested regularly.

Handling Procedures

-

Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.

-

Grounding: To prevent the buildup of static electricity, which could ignite flammable vapors, ensure that all containers and equipment are properly grounded.[3]

-

Use of Spark-Proof Tools: When transferring or handling 3-Chlorooxetane, use non-sparking tools to minimize the risk of ignition.[3]

-

Hygiene Practices: Wash hands thoroughly with soap and water after handling 3-Chlorooxetane and before eating, drinking, or smoking.

Storage Requirements: Ensuring Stability and Safety

Proper storage of 3-Chlorooxetane is crucial for maintaining its integrity and preventing hazardous situations.

| Parameter | Recommendation | Rationale |

| Temperature | 2 - 8 °C | To maintain chemical stability and minimize vapor pressure.[2] |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent reactions with atmospheric moisture and oxygen. |

| Container | Tightly sealed, compatible containers. | To prevent leakage and contamination.[3] |

| Location | A cool, dry, and well-ventilated area designated for flammable liquids. | To prevent the buildup of flammable vapors and ensure a safe storage environment.[3] |

Chemical Stability and Reactivity

Understanding the reactivity of 3-Chlorooxetane is essential for preventing dangerous chemical reactions.

-

Chemical Stability: 3-Chlorooxetane is stable under recommended storage conditions.[3]

-

Incompatible Materials: Avoid contact with the following:

-

Hazardous Decomposition Products: In the event of a fire, thermal decomposition can produce toxic and corrosive gases, including:

Emergency Procedures: Preparedness is Key

In the event of an emergency involving 3-Chlorooxetane, a swift and informed response is critical.

First Aid Measures

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[3]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.[3]

-

Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and decomposition products.[3]

Spill and Leak Procedures

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Remove all sources of ignition. Wear appropriate PPE as outlined in Section 4.[3][6]

-

Containment and Cleanup:

-

Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[7]

-

Do not use combustible materials like paper towels to absorb the spill.

-

Collect the absorbed material using non-sparking tools and place it in a suitable, labeled container for disposal.[6]

-

Clean the spill area thoroughly with a detergent and water.

-

-

Reporting: Report all spills to the appropriate environmental health and safety personnel.

Waste Disposal

All waste containing 3-Chlorooxetane must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.

-

Containerization: Collect waste in a properly labeled, sealed, and compatible container.

-

Disposal Route: Contact a licensed professional waste disposal service to arrange for proper disposal. Do not dispose of 3-Chlorooxetane down the drain or in the regular trash.

Material Compatibility

The selection of appropriate materials for handling and storing 3-Chlorooxetane is crucial to prevent degradation of equipment and potential leaks.

-

Plastics: The compatibility of plastics with chlorinated solvents can vary significantly. It is essential to consult chemical resistance charts from reputable sources.[8][9] Generally, materials like Polytetrafluoroethylene (PTFE) and Polyvinylidene fluoride (PVDF) exhibit good resistance to a wide range of chemicals.

-